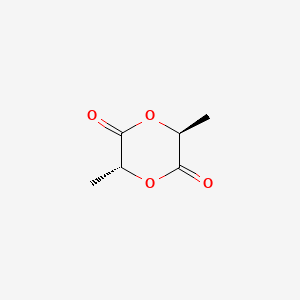

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-

Descripción

Configurational Analysis of Meso-Lactide Isomerism

Meso-lactide belongs to the C2-symmetric 1,4-dioxane-2,5-dione family, where the methyl groups at positions 3 and 6 adopt opposing stereochemical configurations (R and S). This internal compensation renders the molecule achiral despite containing two stereogenic centers. Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in resolving its stereochemical identity. For instance, the methine protons in the 1H NMR spectrum exhibit distinct splitting patterns due to diastereotopic effects, with resonances at δ 5.0–5.2 ppm correlating to the R/S methine groups.

The meso configuration introduces unique stereosequence defects when incorporated into polylactide chains. Unlike isotactic poly(L-lactide) derived from L-lactide, meso-lactide incorporation generates syndiotactic sequences (RSRS) or isolated stereoerrors (RR/SS), disrupting crystallinity. Monte Carlo simulations of Sn(II)-catalyzed ROP have quantified these defects, revealing that meso-lactide concentrations as low as 2% reduce the isotactic sequence length by 40%, directly impacting thermal properties.

Stereochemical Influence on Ring-Opening Polymerization Reactivity

The reactivity of meso-lactide in ROP is highly catalyst-dependent. Traditional tin-based catalysts (e.g., Sn(oct)2) exhibit poor stereocontrol, leading to random incorporation of meso-lactide-derived units. This results in atactic regions with reduced crystallinity, as evidenced by differential scanning calorimetry (DSC) showing melting point depression from 180°C (pure PLLA) to 165°C at 6% meso-lactide content.

In contrast, zirconium catalysts with amine tris(phenolate) ligands enable syndioselective ROP. For example, [Zr(L1)] catalysts polymerize meso-lactide at 180°C with a syndiotacticity (r) of 0.85, producing stereogradient copolymers when combined with L-lactide. These copolymers exhibit enhanced crystallinity (ΔHm up to 75 J/g) compared to random copolymers (ΔHm ≈ 50 J/g), as the gradient architecture localizes stereoerrors into amorphous domains.

The stereochemical bias also manifests in polymerization rates. Kinetic studies reveal that meso-lactide reacts 2–3 times slower than L-lactide in Sn(oct)2-catalyzed ROP due to steric hindrance at the propagating chain end. This disparity necessitates extended reaction times (>24 h) to achieve high conversions in industrial settings, complicating batch processing.

Dynamic Stereochemical Interconversion Pathways

Meso-lactide participates in dynamic stereochemical equilibria under catalytic conditions. B/N Lewis pairs (e.g., B(C6F5)3/NEt3) catalyze epimerization of meso-lactide to rac-lactide (a 1:1 mixture of L- and D-lactide) at 120°C with 95% efficiency within 2 h. This interconversion proceeds via a zwitterionic intermediate, where the Lewis acid activates the lactide carbonyl while the base abstracts a methine proton, enabling configurational inversion.

Epimerization profoundly impacts polymerization outcomes. In situ equilibration during ROP generates stereoblock copolymers with alternating isotactic and atactic segments. For instance, combining B/N Lewis pairs with Mg(II) catalysts yields poly(lactide) with a melting point of 170°C and crystallinity of 60%, surpassing conventional atactic materials.

Transesterification reactions further modulate stereochemistry. Tin catalysts promote intrachain ester exchange, redistributing stereoerrors along the polymer backbone. Solid-state NMR studies show that annealing at 150°C increases the average isotactic sequence length from 20 to 35 units in PLLA containing 3% meso-lactide, enhancing tensile strength by 15%.

Propiedades

IUPAC Name |

(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85075-50-9, 227186-48-3 | |

| Details | Compound: meso-Lactide homopolymer | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85075-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: meso-Lactide homopolymer | |

| Record name | meso-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227186-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80873991 | |

| Record name | trans-Lactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-19-2 | |

| Record name | meso-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Lactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, commonly referred to as 3,6-Dimethyl-1,4-dioxane-2,5-dione or rac-lactide, is a cyclic diester with significant implications in various biological and chemical applications. This compound is primarily recognized for its role in the synthesis of polylactic acid (PLA), a biodegradable polymer widely used in medical and environmental applications.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.1253 g/mol

- CAS Number : 95-96-5

- Appearance : White crystalline powder

- Melting Point : 122–126 °C

- Boiling Point : 138–142 °C at reduced pressure

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various substituted dioxane derivatives on cancerous and non-cancerous cell lines. The compound's activity was evaluated against several cell lines, including HeLa (cervical cancer) and EUFA30 (normal human fibroblast).

| Compound | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - EUFA30 |

|---|---|---|

| 3h | 93.7 ± 5.2 | >300 |

| 3g | 97.1 ± 13.2 | >300 |

| 3n | >300 | >300 |

The results indicated that compounds with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compound 3h demonstrated significant cytotoxicity with an IC₅₀ value of approximately 93.7 µM against HeLa cells but was less effective on EUFA30 cells.

The mechanism underlying the cytotoxic effects is believed to involve apoptosis induction in cancer cells. The treated HeLa cells showed increased fractions of early and late apoptosis compared to untreated controls. This suggests that the compound may activate apoptotic pathways selectively in malignant cells.

Case Study 1: Synthesis and Application in PLA Production

In a study focusing on the polymerization of rac-lactide to produce PLA, researchers highlighted the efficiency of using 1,4-Dioxane-2,5-dione derivatives as monomers. The polymerization process was optimized using dinuclear indium catalysts which significantly improved the yield and molecular weight of the resulting PLA.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that the compound could cause stomach ulceration and renal tubular changes in animal studies when administered orally over two weeks. This finding underscores the importance of evaluating safety profiles before clinical applications.

Summary of Key Findings

- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines while being less harmful to normal cells.

- Apoptosis Induction : It triggers apoptosis in cancer cells through specific biochemical pathways.

- Polymerization Potential : Effective as a monomer for synthesizing biodegradable polymers like PLA.

- Toxicological Risks : Potential adverse effects necessitate careful handling and risk assessment.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polymerization of Lactide

1,4-Dioxane-2,5-dione serves as a precursor for the synthesis of lactide, which is crucial in producing polylactic acid (PLA). PLA is a biodegradable thermoplastic widely used in packaging and biomedical applications due to its excellent mechanical properties and biocompatibility. The polymerization can be catalyzed by various metal or organocatalysts to yield poly(D,L-lactide), which can be tailored for specific applications by adjusting the stereochemistry during synthesis .

Multi-block Copolymers

The compound is utilized in synthesizing multi-block copolymers that combine polylactide with other polymers such as polycarbonate. This approach enhances the material properties, making them suitable for applications in drug delivery systems and tissue engineering .

Pharmaceutical Applications

Drug Delivery Systems

Due to its biocompatibility and biodegradability, 1,4-Dioxane-2,5-dione is explored in drug delivery systems. The ability to form polymers that can encapsulate drugs allows for controlled release mechanisms, which are essential in therapeutic applications .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound's structure allows it to participate in various chemical reactions that lead to the synthesis of APIs. Its derivatives have been investigated for their potential as intermediates in the production of pharmaceuticals with enhanced efficacy and reduced side effects .

Material Science

Biodegradable Plastics

The increasing demand for sustainable materials has led to the exploration of 1,4-Dioxane-2,5-dione in creating biodegradable plastics. These materials are derived from renewable resources and can significantly reduce environmental impact compared to traditional petroleum-based plastics .

Coatings and Adhesives

The compound's chemical properties make it suitable for developing coatings and adhesives that require specific mechanical properties and thermal stability. Research indicates that incorporating this compound into formulations can improve adhesion strength and durability .

Comparación Con Compuestos Similares

Key Differences :

- Crystallinity : L-Lactide forms highly crystalline PLA, while (3R,6S)-rel- and D-lactide reduce crystallinity, enhancing flexibility .

- Degradation Rate : Racemic DL-lactide degrades faster due to amorphous structure, whereas (3R,6S)-rel- copolymers offer intermediate degradation .

Functional Analogs: Diketopiperazine Derivatives

Diketopiperazines (DKPs) share a six-membered ring with two ketones but replace oxygen atoms with nitrogen, enabling diverse bioactivity. Notable examples include:

Key Differences :

- Bioactivity : DKPs exhibit antiviral and antibiotic properties, unlike lactides, which are primarily structural polymers .

- Synthesis: DKPs are often biosynthesized by marine actinomycetes, whereas lactides are chemically synthesized via esterification .

Polymerization Behavior

(3R,6S)-rel- lactide is copolymerized with L- and D-lactides to tune PLA properties. For example:

- PLA Terpolymers : Blending (3R,6S)-rel- with L- and D-lactides (CAS 9051-89-2) adjusts glass transition temperature (Tg) and mechanical strength .

- Thiol-Functionalized Lactides : Derivatives like 3,6-bis(4-methoxy-benzylthiomethyl)-1,4-dioxane-2,5-dione enable post-polymerization modifications for drug conjugation .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the cyclic ester structure. Peaks corresponding to methyl groups (δ ~1.6 ppm for ) and carbonyl carbons (δ ~165–170 ppm for ) are diagnostic .

- Mass Spectrometry : Confirm molecular weight (144.13 g/mol) via ESI-MS or MALDI-TOF, matching the molecular formula CHO .

- CAS Registry : Cross-reference CAS numbers (e.g., 95-96-5 for racemic lactide; 13076-19-2 for the rel-isomer) to avoid misidentification .

Q. What are the optimal conditions for synthesizing (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?

- Methodological Answer :

- Thermal Cyclization : Heat D/L-lactic acid under vacuum (140–200°C) to induce cyclization. Monitor reaction progress via FTIR for carbonyl (1750–1850 cm) and ester (1250–1050 cm) bands .

- Catalytic Methods : Use tin(II) octoate (0.1–1.0 wt%) to catalyze ring-opening polymerization followed by depolymerization to isolate the lactide .

- Purification : Recrystallize from ethyl acetate or toluene to achieve >99% purity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- Ventilation : Perform reactions in fume hoods with adequate exhaust. Store in airtight containers away from oxidizing agents .

- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How can enantiomeric purity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione be quantified?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times to standards (e.g., L-lactide vs. rac-lactide) .

- Polarimetry : Measure specific optical rotation ([α]) at 20°C. L-lactide typically exhibits [α] = −276° (c = 1.0, chloroform), while D-lactide shows positive values .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, critical for stereospecific polymerization studies .

Q. What experimental strategies resolve contradictions in reported melting points (116–119°C vs. 142°C)?

- Methodological Answer :

- Thermal Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Melting points vary with polymorphism; annealing samples at 100°C for 1 hour standardizes crystallinity .

- Purity Assessment : Use gas chromatography (GC) to detect residual monomers or solvents (e.g., toluene) that depress melting points .

- Interlab Comparison : Cross-validate results with NIST-certified reference materials (e.g., SRM 912a) .

Q. How can computational modeling predict polymerization kinetics of this lactide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening steps using software like Gaussian. Optimize transition states for Sn(Oct)-catalyzed mechanisms .

- Monte Carlo Simulations : Model chain-growth dynamics under varying temperatures (120–180°C) and catalyst loads .

- COMSOL Multiphysics : Simulate heat/mass transfer in bulk polymerization reactors to optimize molecular weight distributions .

Q. What advanced oxidation processes (AOPs) are viable for degrading this compound in environmental studies?

- Methodological Answer :

- UV/HO : Irradiate at 254 nm with HO (50–200 mg/L). Monitor degradation via LC-MS for intermediates (e.g., lactic acid) .

- Fenton’s Reagent : Use Fe/HO (pH 3–4) to generate hydroxyl radicals. Optimize Fe dosage (0.1–1.0 mM) to minimize sludge formation .

- Biodegradation : Screen microbial consortia (e.g., Pseudonocardia) with thmA/dxmA genes for enzymatic cleavage of the dioxane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.